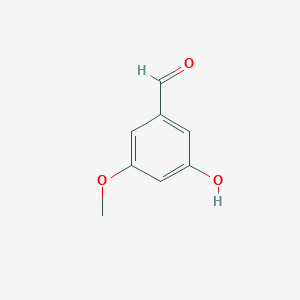

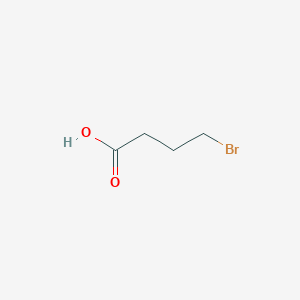

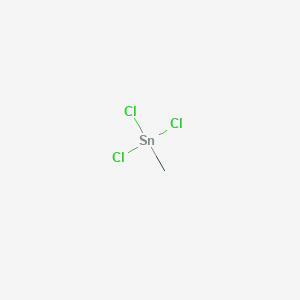

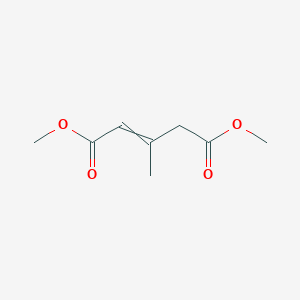

![molecular formula C11H11N5 B043363 3,7-二甲基-3h-咪唑并[4,5-f]喹喔啉-2-胺 CAS No. 78411-56-0](/img/structure/B43363.png)

3,7-二甲基-3h-咪唑并[4,5-f]喹喔啉-2-胺

描述

Synthesis Analysis

The synthesis of 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine and related compounds involves multiple steps, starting from basic precursors like 2-fluoro-5-nitrotoluene and 6-amino-3-methylquinoxaline. These processes yield not only the target compound but also various isomers and related structures. For example, the synthesis of 4,8-DiMeIQx, a closely related mutagen, was achieved in 13% overall yield from 2-fluoro-5-nitrotoluene through eight operations, demonstrating the compound's complex synthetic route and highlighting its mutagenic significance (Grivas et al., 1985).

Molecular Structure Analysis

Molecular structure analysis of 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine involves understanding its conformation and how it interacts with biological molecules. Although specific studies on this compound's molecular structure are limited, related research on its isomers and analogs, like MeIQx, provides insights into its structural properties and mutagenic potential. These analyses help elucidate how such compounds form DNA adducts and induce mutations, contributing to their carcinogenicity (Gauvin et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine, particularly its interactions and transformations under various conditions, is crucial for understanding its behavior in biological systems and during cooking processes. Studies on its synthesis and metabolic activation reveal that it undergoes various transformations, including N-hydroxylation and conjugation, leading to mutagenic metabolites (Frandsen et al., 1994).

Physical Properties Analysis

The physical properties of 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine, such as solubility, melting point, and stability, are essential for its handling and application in research. While specific data on these properties are not directly available, the synthesis and handling of related compounds provide indirect insights into its physical characteristics and how they might affect its use in studies and potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, potential for forming adducts, and stability under different conditions, play a significant role in understanding the mutagenic and carcinogenic potential of 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine. Its ability to form DNA adducts is particularly relevant for assessing its carcinogenic risk and understanding its mechanism of action at the molecular level (Ochiai et al., 1993).

科学研究应用

免疫调节和抗肿瘤活性

咪喹莫特及其类似物,包括与“3,7-二甲基-3h-咪唑并[4,5-f]喹喔啉-2-胺”在结构上相关的化合物,已被发现是新型的免疫应答调节剂。这些化合物通过局部诱导干扰素-α、-β和各种白细胞介素等细胞因子来激活免疫系统,展示出免疫调节、抗病毒、抗增殖和抗肿瘤活性。虽然确切的机制尚未得到探索,但其在体内刺激细胞因子分泌的能力表明其作为治疗各种皮肤病的局部药物的潜力 (Syed, 2001)。

喹喔啉在食品安全和毒理学中的作用

对与“3,7-二甲基-3h-咪唑并[4,5-f]喹喔啉-2-胺”在结构上相似的杂环芳香胺 (HAA) 的研究强调了它们在富含蛋白质的食物烹饪过程中形成。尽管 HAA 具有强大的诱变活性,但动物喂养研究中使用的剂量与人类饮食中的含量相比存在显着差异,这引发了关于它们对人类健康危害相关性的质疑 (Stavric, 1994)。

化学性质和合成应用

喹喔啉,包括“3,7-二甲基-3h-咪唑并[4,5-f]喹喔啉-2-胺”,因其作为染料、药物和抗生素的作用而备受关注,研究探索了它们的抗肿瘤特性。它们由邻二胺与 1,2-二酮或 α-酮酸和其他衍生物合成,表明了它们在化学合成中的多功能性和实用性 (Pareek & Kishor, 2015)。

在药物化学中的生物学意义

苯并咪唑-喹啉化合物的合成、构效关系和生物活性证明了像“3,7-二甲基-3h-咪唑并[4,5-f]喹喔啉-2-胺”这样的杂环化合物在开发新型生物活性化合物中的重要性。这些努力旨在克服微生物耐药性并提高药物溶解度,表明该化合物作为药物化学中先导分子的潜力 (Tiwary et al., 2016)。

缓蚀

与“3,7-二甲基-3h-咪唑并[4,5-f]喹喔啉-2-胺”在结构上相似的咪唑啉衍生物已广泛用作缓蚀剂。它们的化学结构允许有效吸附在金属表面上,突出了它们在增强缓蚀研究中的潜力 (Sriplai & Sombatmankhong, 2023)。

安全和危害

属性

IUPAC Name |

3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-13-9-7(14-6)3-4-8-10(9)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBGZSRZUHNKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)C=CC3=C2N=C(N3C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229066 | |

| Record name | 1H-Imidazo(4,5-f)quinoxaline, 2-amino-3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine | |

CAS RN |

78411-56-0 | |

| Record name | 8-Demethyl-7-methyl meiqx | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078411560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-f)quinoxaline, 2-amino-3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-DEMETHYL-7-METHYL MEIQX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13I52Q7651 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。